molecular formula C17H11FN2 B14946429 2-Amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile

2-Amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile

Cat. No.: B14946429
M. Wt: 262.28 g/mol
InChI Key: RLGHUSXDCHHMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an amino group, a fluoro group, a phenyl group, and a carbonitrile group attached to the naphthalene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The naphthalene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Phenylation: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst such as aluminum chloride.

    Cyanation: The carbonitrile group is introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

    Coupling Reactions: The phenyl group can participate in coupling reactions like Suzuki-Miyaura cross-coupling to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or sodium methoxide.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Hydroxy or alkoxy derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The presence of the amino and fluoro groups can enhance binding affinity and specificity to these targets. The compound may also participate in electron transfer processes, contributing to its activity as a fluorescent probe or in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-fluoronaphthalene-1-carbonitrile: Lacks the phenyl group, resulting in different chemical properties.

    2-Amino-3-phenylnaphthalene-1-carbonitrile: Lacks the fluoro group, affecting its reactivity and applications.

    4-Fluoro-3-phenylnaphthalene-1-carbonitrile: Lacks the amino group, altering its potential biological activity.

Uniqueness

2-Amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile is unique due to the simultaneous presence of the amino, fluoro, phenyl, and carbonitrile groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H11FN2

Molecular Weight

262.28 g/mol

IUPAC Name

2-amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile

InChI

InChI=1S/C17H11FN2/c18-16-13-9-5-4-8-12(13)14(10-19)17(20)15(16)11-6-2-1-3-7-11/h1-9H,20H2

InChI Key

RLGHUSXDCHHMHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2N)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.